Home > Products > Screening Compounds P99848 > Loperamide oxide
Loperamide oxide - 106900-12-3

Loperamide oxide

Catalog Number: EVT-273681
CAS Number: 106900-12-3
Molecular Formula: C29H33ClN2O3
Molecular Weight: 493.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Loperamide oxide is a diarylmethane.
Source and Classification

Loperamide oxide is classified as an opioid derivative and is specifically recognized as a metabolite of loperamide. Its systematic name is trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide 1-oxide, with the Chemical Abstracts Service number being 106900-12-3. The compound is produced through various synthetic routes that involve the oxidation of loperamide or its derivatives .

Synthesis Analysis

The synthesis of loperamide oxide can be achieved through several methods. One notable route involves the following steps:

  1. Starting Materials: The synthesis begins with 2-Oxo-3,3-diphenyl-tetrahydrofuran, which is treated with hydrogen bromide gas to produce a bromo derivative.
  2. Formation of Butyryl Chloride Derivative: The bromo derivative is then converted into a butyryl chloride derivative using thionyl chloride in refluxing chloroform.
  3. Dimethylamine Reaction: This derivative reacts with dimethylamine in toluene to yield a dimethyl tetrahydro-3,3-diphenyl-2-furylidene ammonium bromide.
  4. Condensation Reaction: The ammonium salt is condensed with 4-(4-chlorophenyl)-4-piperidinol in the presence of sodium carbonate and potassium iodide in refluxing 4-methyl-2-pentanone to produce the N,N-dimethyl butyramide derivative.
  5. N-Oxidation: Finally, the target product is obtained by N-oxidation of the piperidine ring using hydrogen peroxide in methanol/methylbenzene or 4-methyl-2-pentanone .

This multi-step synthesis highlights the complexity involved in producing loperamide oxide and underscores the importance of reaction conditions such as temperature and solvent choice for optimizing yield.

Molecular Structure Analysis

Loperamide oxide features a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C₂₉H₃₃ClN₂O₂
  • Molecular Weight: Approximately 477.038 g/mol
  • Structural Features: The compound contains a p-chlorophenyl group, a hydroxyl group, and a piperidine ring which contributes to its pharmacological activity.

The presence of the N-oxide functional group is significant as it alters the compound's pharmacokinetic properties compared to its parent compound, loperamide .

Chemical Reactions Analysis

Loperamide oxide can participate in various chemical reactions due to its functional groups:

  1. Oxidation Reactions: As an N-oxide, it can undergo further oxidation or reduction reactions depending on the reaction conditions.
  2. Reactivity with Bases: The hydroxyl group can engage in acid-base reactions, influencing solubility and stability.
  3. Interactions with Biological Targets: Loperamide oxide's interactions with opioid receptors can lead to varied biological effects compared to loperamide itself.

These reactions are crucial for understanding how loperamide oxide behaves in biological systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action for loperamide oxide is closely related to that of loperamide but may exhibit differences due to structural modifications:

  1. Opioid Receptor Agonism: Loperamide oxide acts primarily on mu-opioid receptors located in the myenteric plexus of the large intestine.
  2. Neurotransmitter Inhibition: By binding to these receptors, it inhibits excitability in enteric neurons, reducing neurotransmitter release (e.g., acetylcholine) and consequently decreasing intestinal motility.
  3. Increased Absorption: This action enhances water absorption from fecal matter, contributing to its antidiarrheal effects.

The altered pharmacokinetics due to N-oxidation may also influence its ability to cross the blood-brain barrier compared to loperamide .

Physical and Chemical Properties Analysis

Loperamide oxide possesses distinct physical and chemical properties:

  • Melting Point: The melting point of loperamide oxide varies depending on its crystalline form but generally falls within a range that ensures stability under standard conditions.
  • Solubility: It shows varying solubility profiles in polar and non-polar solvents due to its functional groups.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and humidity.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Loperamide oxide has several scientific applications:

  1. Pharmaceutical Development: As a derivative of loperamide, it may be explored for enhanced therapeutic effects or reduced side effects.
  2. Research Tool: It serves as a valuable tool in studying opioid receptor interactions and their physiological impacts.
  3. Potential Therapeutic Uses: Investigations into its efficacy as an antidiarrheal agent or other therapeutic roles continue.

The ongoing research into loperamide oxide underscores its significance within medicinal chemistry and pharmacology .

Synthetic Pathways and Prodrug Design Rationale

Historical Development of Loperamide Oxide as a Prodrug of Loperamide

Loperamide oxide (chemical name: trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutyramide 1-oxide; CAS: 106900-12-3) was developed in the late 1980s as a strategic refinement of the antidiarrheal agent loperamide hydrochloride. This development addressed a significant pharmacological challenge: while loperamide effectively managed diarrhea through peripheral μ-opioid receptor agonism in the gut, its relatively rapid systemic absorption limited colonic bioavailability and increased potential for central opioid effects at high doses [5] [8]. Researchers at Janssen Pharmaceutica pioneered the N-oxidation strategy, creating a prodrug designated R-58425 that would undergo gradual site-specific activation in the lower gastrointestinal tract [8] [9]. The prodrug approach leveraged fundamental physiological differences along the GI tract, particularly the increasing microbial density and decreasing oxygen tension from proximal small intestine to colon, to achieve targeted drug delivery [4].

Table 1: Historical Development Milestones of Loperamide Oxide

YearDevelopment MilestoneSignificance
1969Synthesis of loperamide hydrochlorideOriginal active compound discovery
1976Medical introduction of loperamideEstablished antidiarrheal efficacy
Late 1980sStrategic N-oxidation to create loperamide oxideProdrug design for targeted colonic delivery
1990First comparative efficacy studiesDemonstrated improved tolerability profile vs. loperamide
1995Comprehensive GI distribution studiesQuantified site-specific conversion in animal models

The prodrug development was motivated by pharmacodynamic observations that conventional loperamide exhibited suboptimal distribution to the colon, where significant fluid regulation occurs. By modifying the piperidine nitrogen through oxidation, chemists created a molecule with reduced lipophilicity and altered absorption kinetics. This modification strategically delayed the release of active loperamide until the compound reached the microbially rich environments of the distal small intestine and colon, thereby enhancing local drug concentrations at the primary site of pathological fluid secretion in diarrheal diseases [2] [9].

Structural Optimization Strategies for Enhanced Colon-Specific Delivery

The molecular design of loperamide oxide exemplifies rational prodrug engineering for colonic targeting. The key structural modification involves the addition of an oxygen atom to the piperidine nitrogen of loperamide, forming an N-oxide derivative. This transformation significantly alters physicochemical properties critical to drug distribution:

  • Polarity Enhancement: The N-oxide group increases molecular polarity, reducing passive diffusion across intestinal epithelia by approximately 60% compared to loperamide [4].
  • Metabolic Lability: The N-oxide bond is chemically stable in aerobic, neutral pH environments but becomes susceptible to reductive cleavage in anaerobic conditions or in the presence of bacterial enzymes [4] [9].
  • P-glycoprotein Affinity: Unlike loperamide, the oxide prodrug exhibits reduced affinity for P-glycoprotein efflux transporters, further limiting systemic absorption [5].

Table 2: Synthetic Pathway for Loperamide Oxide Production

StepStarting MaterialReactionProduct
12-Oxo-3,3-diphenyl-tetrahydrofuranHBr(g) treatmentBromo derivative
2Bromo derivativeReflux with SOCl₂ in CHCl₃Butyryl chloride derivative
3Butyryl chloride derivativeReaction with dimethylamine in tolueneDimethylammonium bromide intermediate
4IntermediateCondensation with 4-(4-chlorophenyl)-4-piperidinol (Na₂CO₃/KI in 4-methyl-2-pentanone)N,N-dimethyl butyramide derivative
5Butyramide derivativeN-oxidation with H₂O₂ in methanol/toluene or 4-methyl-2-pentanoneLoperamide oxide [3]

The manufacturing process emphasizes controlled N-oxidation as the critical final step, requiring precise temperature control and solvent systems to achieve high yields of the target compound without over-oxidation. The synthesis begins with ring-opening and functionalization of lactone intermediates, progressing through sequential amidation and condensation reactions before the strategic N-oxidation that confers the prodrug characteristics [3]. Analytical characterization confirms the successful N-oxidation through distinctive shifts in infrared spectroscopy (N-O stretch at 960 cm⁻¹) and carbon-13 NMR signals (C-2/C-6 piperidine carbon downfield shift of +8.5 ppm) compared to the parent compound.

Comparative Analysis of Prodrug Activation Mechanisms in Gastrointestinal Environments

The biotransformation of loperamide oxide to its active metabolite represents a sophisticated example of site-specific prodrug activation mediated by gastrointestinal physiology. Comparative studies across species reveal a conserved activation mechanism:

  • Reductive Cleavage: The critical activation step involves reduction of the N-oxide bond, regenerating the tertiary amine functionality of active loperamide. This reduction is predominantly mediated by anaerobic intestinal microbiota, with additional contributions from mucosal enzymes [4] [9].
  • Oxygen Sensitivity: The reduction process is markedly inhibited by oxygen tension, with anaerobic conditions increasing reduction rates 7.7-fold compared to aerobic environments [4].
  • Species Conservation: Activation occurs similarly in rats, dogs, and humans, with cecal and colonic contents exhibiting the highest reductase activity (cecal reduction: 89.2% of total intestinal activity in rats) [4] [9].

Table 3: Comparative Activation Kinetics Across Gastrointestinal Regions

SpeciesGI SegmentReduction Rate (%/hr)Primary Activation Mechanism
RatSmall intestine5.3 ± 1.2Mucosal enzymes
RatCecum42.8 ± 3.7Microbial reductase (Bacteroides spp.)
DogJejunum8.1 ± 0.9Mucosal enzymes
DogColon36.4 ± 2.5Microbial reductase (Clostridium spp.)
HumanIleum6.9 ± 1.1Facultative anaerobes
HumanColon31.7 ± 3.3Obligate anaerobes [4] [9]

The site-specific activation profile directly translates to differentiated pharmacokinetics. After oral administration of loperamide oxide in dogs, active loperamide concentrations in colonic mucosa were 2.3-fold higher than those achieved with equivalent doses of conventional loperamide. Simultaneously, systemic exposure (AUC₀–₂₄) was reduced by 58%, demonstrating successful localization of the active compound [9]. This compartmentalized activation results in prolonged pharmacological effects: motor activity studies in healthy men showed that 4 mg loperamide oxide gradually increased jejunal contractions over 4 hours, whereas conventional loperamide produced rapid but shorter-lasting effects [7].

The activation mechanism exhibits distinctive pH dependence and microbial requirements. Germ-free rat models retain only 2.5% of the reduction capacity observed in conventional rats, confirming the essential role of microbiota [4]. However, residual reduction activity in germ-free animals suggests complementary pathways involving mammalian enzymes such as cytochrome P450 reductase and quinone oxidoreductase. This multi-factorial activation system ensures reliable conversion throughout the heterogeneous environments of the lower GI tract while maintaining the site-specificity that defines the prodrug's therapeutic advantage.

Properties

CAS Number

106900-12-3

Product Name

Loperamide oxide

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide

Molecular Formula

C29H33ClN2O3

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

4-((1R,4S)-4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl)-N,N-dimethyl-2,2-diphenylbutanamide
Arestal
loperamide oxide
loperamide oxide anhydrous
loperamide oxide monohydrate

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.